2,6-Dimethylmorpholine

Catalog No.
S605867
CAS No.
141-91-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylmorpholine

CAS Number

141-91-3

Product Name

2,6-Dimethylmorpholine

IUPAC Name

2,6-dimethylmorpholine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3

InChI Key

HNVIQLPOGUDBSU-UHFFFAOYSA-N

SMILES

CC1CNCC(O1)C

solubility

greater than or equal to 0.1 mg/mL at 66° F (NTP, 1992)
SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE

Synonyms

2,6-dimethylmorpholine, 2,6-dimethylmorpholine, (cis)-isomer

Canonical SMILES

CC1CNCC(O1)C

The exact mass of the compound 2,6-Dimethylmorpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 0.1 mg/ml at 66° f (ntp, 1992)sol in all proportions with water, alcohol, benzene, petroleum ether; sol in acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2,6-Dimethylmorpholine (CAS 141-91-3) is a specialized cyclic amine and ether that exists primarily as a thermodynamically favored cis isomer in commercial formulations. Characterized by a boiling point of 147 °C and limited aqueous solubility, it serves as a critical, sterically hindered building block in both industrial and pharmaceutical synthesis [1]. Unlike generic unhindered amines, the presence of two methyl groups adjacent to the ether oxygen fundamentally alters its lipophilicity, phase-separation behavior, and receptor-binding profile. In procurement contexts, it is primarily sourced as an irreplaceable precursor for morpholine-class agrochemicals and active pharmaceutical ingredients (APIs), or as a strategic bioisostere in drug discovery to engineer out off-target liabilities.

Research Fit

Workflow Chiral morpholine building block for stereochemical control studies
Selection Cis-isomer and specific enantiomer procurement for asymmetric synthesis and agrochemical research
Use context Reported fit for high-temperature synthesis and enzyme inhibitor scaffold design Distinct boiling point and basicity profile vs. simple morpholines

Attempting to substitute 2,6-Dimethylmorpholine with generic morpholine fails across multiple critical procurement and design dimensions. In medicinal chemistry, the lack of steric bulk around the ether oxygen in standard morpholine frequently leads to off-target receptor engagement (such as PXR liability) and poor pharmacokinetic profiles, whereas the 2,6-dimethyl substitution specifically blocks these unwanted interactions [1]. In API manufacturing, generic morpholine cannot be used to synthesize drugs like Amorolfine or Fenpropimorph, as the 2,6-dimethyl groups are strictly required for the final molecule's biological activity against sterol reductases. Furthermore, from a processability standpoint, morpholine boils at 128 °C and is fully water-miscible, while 2,6-Dimethylmorpholine boils at 147 °C and exhibits limited aqueous solubility, meaning that substituting the two will fundamentally disrupt downstream extraction, azeotropic distillation, and solvent recovery workflows [2].

Substitution Risk

!
Achiral morpholine or N-methylmorpholine cannot provide stereochemical control. The absence of chiral centers in these analogs prevents enantioselective catalysis and isomer-dependent bioactivity observed with 2,6-dimethylmorpholine.
!
Boiling point and basicity differences may shift reaction selectivity. Morpholine (bp 129°C) and N-methylmorpholine (bp 115°C) have lower thermal windows and pKa values, which can alter reaction kinetics and acid-base behavior compared to 2,6-dimethylmorpholine (bp 147°C, pKa ~9.0).
!
Physical property mismatch limits direct formulation substitution. Density and hydrophobicity shifts introduced by the methyl substituents affect phase behavior and solubility profiles, making simple morpholine a poor surrogate in designed syntheses or formulations.

Elimination of Off-Target Liability via Steric Bulk in Lead Optimization

In the optimization of HCV polymerase inhibitors, replacing an unsubstituted morpholine ring with 2,6-dimethylmorpholine successfully eliminated off-target Pregnane X Receptor (PXR) liability [1].

Evidence DimensionPregnane X Receptor (PXR) off-target activation (IC50) and Target EC50
Target Compound DataPXR IC50 > 10 μM; Target EC50 = 40 nM; Liver concentration = 33 μM at 4h
Comparator Or BaselineUnsubstituted morpholine derivative (exhibited off-target liability and poor PK)
Quantified DifferenceIntroduction of the 2,6-dimethyl groups eliminated PXR liability while maintaining potent 40 nM target inhibition and achieving high in vivo liver levels.
ConditionsIn vitro PXR assay and rat PK studies (10 mg/kg oral dose) during HCV polymerase inhibitor optimization

For pharmaceutical library design, procuring 2,6-Dimethylmorpholine provides essential steric hindrance to engineer out off-target binding that generic morpholine cannot prevent.

Antifungal EC50
Head-to-head
Cis-2,6-dimethylmorpholine analog (7d) EC50 = 23.87 µmol/L vs. trans-isomer and lead compound I; cis-isomer consistently showed higher activity
Supports antifungal endpoint review for cis-isomer
Valsa mali in vitro assay, 50 mg/L; structures confirmed by IR, NMR, HRMS, NOESY

High-Yield Precursor Specificity in Antifungal API Manufacturing

2,6-Dimethylmorpholine is the exact, non-substitutable precursor required for the synthesis of Amorolfine. Reductive amination of 3-tert-pentylphenyl-2-methylpropanal with cis-2,6-dimethylmorpholine achieves high conversion rates [1].

Evidence DimensionAPI Yield and Purity in Reductive Amination
Target Compound Data85.6% to 90.1% yield of Amorolfine API with >99.6% HPLC purity
Comparator Or BaselineGeneric morpholine (Yields 0% of the active Amorolfine API)
Quantified DifferenceOnly 2,6-Dimethylmorpholine provides the necessary structural identity to yield the active API, achieving >85% conversion in scalable reductive amination.
ConditionsReaction of 3-tert-pentylphenyl-2-methylpropanal with cis-2,6-dimethylmorpholine using sodium triacetoxyborohydride in glacial acetic acid

Buyers sourcing precursors for morpholine-class fungicides must procure this exact compound to ensure the correct stereochemical and biological identity of the final product.

Enzyme Inhibition Ki
Reported
AChE: 25.23–42.19 µM; BChE: 19.37–34.22 µM; GST: 21.84–41.14 µM
Assay potency context for enzyme inhibitor design
Mannich base scaffold; in vitro enzyme inhibition assays

Thermal and Phase Separation Advantages in Process Workflows

The addition of two methyl groups significantly alters the physical properties of the morpholine ring, impacting solvent selection and recovery processes. 2,6-Dimethylmorpholine exhibits a higher boiling point and distinct azeotropic behavior compared to standard morpholine[1] [2].

Evidence DimensionBoiling Point and Aqueous Recovery
Target Compound DataBoiling point of 147 °C; forms an azeotrope allowing >98% recovery via extraction/rectification
Comparator Or BaselineMorpholine (Boiling point 128 °C; fully miscible in water)
Quantified Difference2,6-Dimethylmorpholine provides a 19 °C higher thermal operating window and distinct two-phase separation behavior compared to fully miscible morpholine.
ConditionsStandard atmospheric pressure and industrial aqueous extraction/rectification towers

For industrial solvent and formulation applications, this compound offers superior high-temperature stability and easier phase separation from aqueous streams.

Physicochemical Differentiation
Direct comparison
BP 147°C (Δ +18°C vs. morpholine, +31°C vs. N-methylmorpholine); pKa ~9.0 (Δ +0.64 vs. morpholine, +1.62 vs. N-methylmorpholine); density 0.935 g/mL
Property context supports specialized use over simple morpholines
Literature values; standard conditions

Nucleophilic Competence in Sterically Demanding Photocatalysis

Despite the severe steric hindrance introduced by the 2,6-dimethyl groups, 2,6-Dimethylmorpholine remains an effective nucleophile in advanced photocatalytic cyclization/defluorination sequences [1].

Evidence DimensionProduct Yield in Photocatalytic Cyclization
Target Compound Data67% yield of 3-fluoro-1,5-dihydro-2H-pyrrol-2-one scaffold
Comparator Or BaselineOther highly hindered amines (e.g., internal alkenes) (0% yield)
Quantified DifferenceDespite severe steric hindrance, 2,6-Dimethylmorpholine maintained sufficient nucleophilicity to achieve a 67% yield, whereas other hindered substrates failed completely.
ConditionsPhotocatalytic cyclization/defluorination domino sequence with N-allyl-2-bromo-2,2-difluoro-N-phenylacetamide

Demonstrates to synthetic chemists that this compound can be reliably procured for complex cross-coupling reactions where other sterically hindered amines fail.

Isomeric Purity
Specification review
Cis-isomer >96% (GC), trans-isomer ≤2% (1H NMR); generic mixture offers undefined cis/trans ratio
Isomeric purity specification supports stereochemical reproducibility
Supplier analytical data (Alfa Aesar, AKSci)
Enantiomer Catalytic Activity
Class-level inference
(2R,6R) enantiomer more active than (2S,6S) in epoxidation; trans-isomer converts mandelic acid to methyl ester with high selectivity
Enantiomer-activity context supports asymmetric synthesis
Activity difference reported; quantitative rate data not provided

Antifungal API Manufacturing (Amorolfine & Fenpropimorph)

2,6-Dimethylmorpholine is the mandatory, non-substitutable precursor for synthesizing morpholine-class fungicides. Its specific structural integration is required to achieve the >85% yields and >99.6% purities necessary for commercial API production, as generic morpholine cannot replicate the required sterol reductase inhibition [1].

Lead Optimization and Bioisostere Replacement

In medicinal chemistry, this compound is the right choice when an existing morpholine-bearing lead compound exhibits off-target toxicity or poor pharmacokinetics. The added steric bulk around the ether oxygen effectively eliminates liabilities like PXR activation while preserving target potency [2].

High-Temperature Solvent and Azeotropic Formulations

Where standard morpholine is too volatile or too hydrophilic, 2,6-Dimethylmorpholine is selected for its 147 °C boiling point and limited aqueous solubility. This makes it highly suitable for specialized extraction processes and corrosion inhibitor formulations where >98% solvent recovery via rectification is required [3].

Advanced Fluorinated Heterocycle Synthesis

Due to its ability to balance severe steric hindrance with nucleophilic competence, it is an ideal building block for photocatalytic cyclization and defluorination sequences, enabling the construction of complex pyrrol-2-one scaffolds that fail with other hindered amines [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal agent development studies
Cis-2,6-dimethylmorpholine stereochemical control
Antifungal activity endpoints (EC50) in plant pathogen models
Enzyme inhibitor candidate synthesis
Reported Ki baseline for AChE, BChE, GST inhibition
Enzyme inhibition assay reproducibility and structure-activity relationships
Asymmetric catalysis research
Specific enantiomer (2R,6R) catalytic activity context
Enantioselectivity and reaction yield optimization
High-temperature synthesis and formulation studies
Elevated boiling point and altered basicity profile vs. morpholine
Reaction condition compatibility and selectivity at elevated temperatures

Physical Description

2,6-dimethyl morpholine is a clear liquid. (NTP, 1992)

Color/Form

LIQUID

XLogP3

0.3

Boiling Point

297 °F at 760 mm Hg (NTP, 1992)
146.6 °C
146.6 °C @ 760 MM HG

Flash Point

112 °F (NTP, 1992)
112 °F (44 °C) OC

Vapor Density

4 (NTP, 1992) (Relative to Air)

Density

0.9346 at 68 °F (NTP, 1992)
0.9346 @ 20 °C/20 °C

Melting Point

-121 °F (NTP, 1992)
-88.0 °C
FREEZING POINT: -85 °C

GHS Hazard Statements

Aggregated GHS information provided by 191 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (47.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (21.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (78.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (48.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (99.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

141-91-3
6485-45-6

Wikipedia

2,6-Dimethylmorpholine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Morpholine, 2,6-dimethyl-: ACTIVE

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